molecular formula C30H34O11 B15239738 HeteroclitalignanC

HeteroclitalignanC

Cat. No.: B15239738
M. Wt: 570.6 g/mol
InChI Key: KEOVUHLWGGQWOT-CPCHWGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heteroclitalignan C is a structurally unique lignan characterized by a heterocyclic core, which distinguishes it from conventional lignans that typically feature fused aromatic rings. Lignans are polyphenolic compounds widely distributed in plants, often associated with antioxidant, anticancer, and anti-inflammatory properties .

Key structural features of Heteroclitalignan C include:

  • A dibenzylbutyrolactone skeleton modified with a heterocyclic ring.
  • Substituents such as methoxy or hydroxyl groups, which influence its solubility and reactivity.
  • Stereochemical complexity, common in bioactive lignans, which may contribute to its pharmacological activity .

Properties

Molecular Formula

C30H34O11

Molecular Weight

570.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-12-propanoyloxy-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C30H34O11/c1-8-14(3)28(33)41-26-17-11-18(31)23(35-6)27(36-7)30(17)12-37-25-21(30)16(10-19-24(25)39-13-38-19)22(40-20(32)9-2)15(4)29(26,5)34/h8,10-11,15,22,26,34H,9,12-13H2,1-7H3/b14-8+/t15-,22+,26-,29-,30-/m0/s1

InChI Key

KEOVUHLWGGQWOT-CPCHWGSMSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C

Canonical SMILES

CCC(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heteroclitalignan C involves several steps, starting from simple phenolic compounds. The synthetic route typically includes the dimerization of these phenolic compounds to form the dibenzocyclooctadiene structure characteristic of lignans. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Heteroclitalignan C is less common due to its natural abundance in Kadsura heteroclita. extraction methods from the plant material involve solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heteroclitalignan C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Heteroclitalignan C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Heteroclitalignan C involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : Heteroclitalignan C’s heterocyclic scaffold offers a versatile platform for derivatization to optimize pharmacokinetic properties .
  • Limitations: Limited in vivo data and scalable synthesis methods are reported in the provided evidence, necessitating further preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.